molecular formula C18H19NO3S B12750598 Rasagiline Besylate CAS No. 1201908-33-9

Rasagiline Besylate

Cat. No.: B12750598
CAS No.: 1201908-33-9
M. Wt: 329.4 g/mol
InChI Key: RJANEWBAWNDAHO-UTONKHPSSA-N
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Description

Rasagiline Besylate is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B). It is primarily used in the treatment of Parkinson’s disease to manage symptoms and improve the quality of life for patients. By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, which helps alleviate the motor symptoms associated with Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rasagiline Besylate involves several steps. One common method starts with the reaction of ®-(+)-1-indanamine with propargyl bromide to form ®-N-propargyl-1-indanamine. This intermediate is then reacted with benzenesulfonic acid to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The process is designed to be cost-effective and environmentally friendly, ensuring high product yield and purity .

Chemical Reactions Analysis

Types of Reactions

Rasagiline Besylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 1-aminoindan and other metabolites that are pharmacologically active .

Scientific Research Applications

Rasagiline Besylate has a wide range of scientific research applications:

Mechanism of Action

Rasagiline Besylate exerts its effects by selectively and irreversibly inhibiting monoamine oxidase B (MAO-B). This enzyme is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, Rasagiline increases the levels of dopamine, which helps alleviate the motor symptoms of Parkinson’s disease. The molecular targets include the active site of MAO-B, and the pathways involved are primarily related to dopamine metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Rasagiline Besylate

This compound is unique due to its high selectivity for MAO-B and its irreversible inhibition mechanism. Unlike Selegiline, Rasagiline does not produce amphetamine-like metabolites, which reduces the risk of side effects. Additionally, Rasagiline has shown potential neuroprotective effects, making it a valuable compound in the treatment of neurodegenerative diseases .

Properties

CAS No.

1201908-33-9

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

benzenesulfonic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C12H13N.C6H6O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;7-10(8,9)6-4-2-1-3-5-6/h1,3-6,12-13H,7-9H2;1-5H,(H,7,8,9)/t12-;/m1./s1

InChI Key

RJANEWBAWNDAHO-UTONKHPSSA-N

Isomeric SMILES

C#CCN[C@@H]1CCC2=CC=CC=C12.C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

C#CCNC1CCC2=CC=CC=C12.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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